6-ヒドロキシ-ノレチンドロン酢酸塩

説明

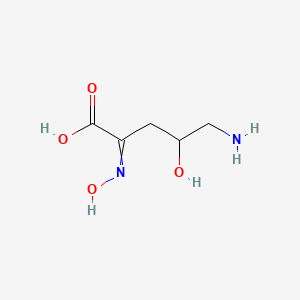

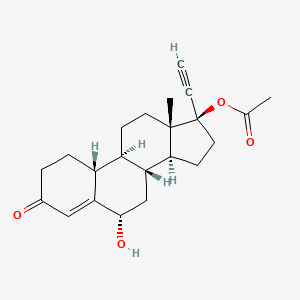

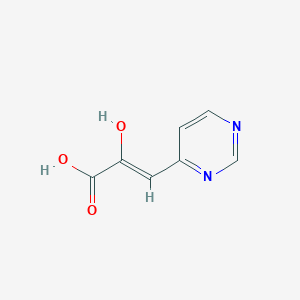

6alpha-Hydroxy Norethindrone Acetate, also known as 6alpha-Hydroxy Norethindrone Acetate, is a useful research compound. Its molecular formula is C₂₂H₂₈O₄ and its molecular weight is 356.46. The purity is usually 95%.

BenchChem offers high-quality 6alpha-Hydroxy Norethindrone Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6alpha-Hydroxy Norethindrone Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

子宮腺筋症の治療

ノレチンドロン酢酸塩(NA)は子宮腺筋症の薬物療法に使用されてきました {svg_1}. 子宮腺筋症は、子宮筋層内に子宮内膜組織の上皮と間質の両方の要素からなる島が存在する病気を特徴とする {svg_2}. NAは、治療後に月経困難症と出血の両方において有意な改善を示しました {svg_3}.

異常子宮出血の治療

異常子宮出血の管理におけるノレチンドロンの現実世界の安全性と有効性の分析が行われました {svg_4}. この研究は、ノレチンドロン10mgCRが、インドの女性における異常子宮出血の治療に安全かつ有効であることを示唆しました {svg_5}.

3. 閉経期泌尿生殖器症候群における抗エストロゲン介入 ノレチンドロン酢酸塩(NETA)を負荷した、中空の円筒形の徐放プラットフォームが、閉経期泌尿生殖器症候群(GSM)の治療における抗エストロゲン介入として子宮腔への埋め込みのために設計、製造、最適化されました {svg_6}.

子宮内膜増殖症の治療

ノレチンドロン(NET)は子宮内膜に強い影響を与え、子宮内膜増殖症の治療に適した選択肢です {svg_7}. 子宮内膜増殖症は、子宮内膜が厚くなりすぎる状態です {svg_8}.

避妊とホルモン補充療法

ノレチンドロン(NE)とノレチンドロン酢酸塩(NEA)の治療的使用は、長年広く受け入れられています。 NEとNEAの主な適応症は、経口避妊薬とホルモン補充療法のままです {svg_9}.

6. 骨密度と心血管の健康 NETは、骨密度にも有益な効果があり、心血管の健康にもプラスまたは中立的な効果があります {svg_10}.

作用機序

Target of Action

6-Hydroxy-norethindroneacetate, also known as 6alpha-Hydroxynorethisterone Acetate, is a synthetic, orally active progestin . Its primary target is the progesterone receptor in the body . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Once absorbed, the systemic disposition of 6-Hydroxy-norethindroneacetate is similar to that of norethindrone . It binds to the progesterone receptor, leading to a series of changes in the body. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

It is known that it impacts the hormonal pathways related to the menstrual cycle and pregnancy . By altering the concentrations of FSH and LH, it can suppress ovulation and affect the movement of the ovum through the fallopian tubes .

Pharmacokinetics

6-Hydroxy-norethindroneacetate is rapidly absorbed and deacetylated to norethindrone after oral administration . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . The volume of distribution of norethindrone is about 4 L/kg . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .

Result of Action

The action of 6-Hydroxy-norethindroneacetate leads to several molecular and cellular effects. It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . It may also suppress new growth and implantation . Pain associated with endometriosis is decreased .

Safety and Hazards

Norethindrone, the parent compound, is known to have several health hazards. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s also known to cause cancer and damage fertility or the unborn child .

生化学分析

Biochemical Properties

6alpha-Hydroxy Norethindrone Acetate, like its parent compound Norethindrone Acetate, is likely to interact with progesterone receptors in target cells . These interactions can lead to downstream changes in gene expression and cellular function .

Cellular Effects

Norethindrone Acetate has been shown to have pronounced effects on the endometrium, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Molecular Mechanism

Norethindrone Acetate exerts its effects at the molecular level through binding interactions with progesterone receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is supplied with detailed characterization data compliant with regulatory guidelines, suggesting its stability for use in analytical method development, method validation, and quality control applications .

Dosage Effects in Animal Models

Norethindrone Acetate has been shown to have dose-dependent effects, with contraceptive use carrying no risk, but therapeutic doses potentially associated with an increased risk of venous thromboembolism .

Metabolic Pathways

Norethindrone Acetate is known to undergo partial conversion to ethinylestradiol .

Transport and Distribution

Norethindrone Acetate, as a synthetic progestogen, is likely to be distributed widely throughout the body, with target cells found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Subcellular Localization

As a progestogen, it is likely to interact with progesterone receptors, which are typically located in the cell nucleus .

特性

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-OARMXLMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857707 | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-28-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-6-hydroxy-, (6α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

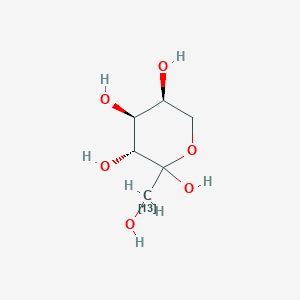

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

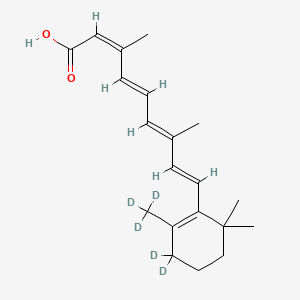

![D-[1-2H]Mannose](/img/structure/B1146200.png)